palm-PrRP31

Receptor Binding Off-Target Selectivity Neuropeptide Y Receptors

Select palm-PrRP31 for its unique dual agonism at GPR10 (EC50=72 pM) and NPFF-R2, enabled by N-terminal C16 palmitoylation for BBB penetration. Unlike native PrRP31, it provides >24h rat plasma stability for chronic peripheral dosing in obesity models. Its documented NPFF-R1 signaling bias (JNK, p38, c-Fos activation) and higher NPY Y5 receptor affinity vs. palm11-PrRP31 make it the definitive tool for appetite circuitry mapping and benchmarking anti-obesity agents. In vivo efficacy matches liraglutide for weight reduction.

Molecular Formula C176H282N56O43S
Molecular Weight 3903 g/mol
Cat. No. B15606177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepalm-PrRP31
Molecular FormulaC176H282N56O43S
Molecular Weight3903 g/mol
Structural Identifiers
InChIInChI=1S/C176H282N56O43S/c1-15-19-20-21-22-23-24-25-26-27-28-29-33-58-131(240)207-124(88-233)157(262)210-112(52-39-69-196-174(185)186)149(254)228-140(99(12)236)167(272)220-121(80-105-85-192-92-203-105)154(259)209-111(51-38-68-195-173(183)184)147(252)218-120(79-104-84-191-91-202-104)155(260)223-126(90-235)159(264)212-115(65-75-276-14)148(253)211-114(63-64-134(243)244)151(256)226-138(95(8)17-3)165(270)213-113(53-40-70-197-175(187)188)150(255)229-141(100(13)237)170(275)232-74-44-56-128(232)161(266)219-122(82-135(245)246)156(261)227-139(96(9)18-4)166(271)221-123(81-130(177)239)169(274)231-73-42-55-127(231)160(265)205-98(11)143(248)216-119(78-103-83-199-108-48-35-34-47-107(103)108)153(258)217-118(77-102-59-61-106(238)62-60-102)152(257)204-97(10)144(249)222-125(89-234)158(263)208-109(49-36-66-193-171(179)180)145(250)200-87-133(242)224-137(94(7)16-2)164(269)214-116(54-41-71-198-176(189)190)168(273)230-72-43-57-129(230)162(267)225-136(93(5)6)163(268)201-86-132(241)206-110(50-37-67-194-172(181)182)146(251)215-117(142(178)247)76-101-45-31-30-32-46-101/h30-32,34-35,45-48,59-62,83-85,91-100,109-129,136-141,199,233-238H,15-29,33,36-44,49-58,63-82,86-90H2,1-14H3,(H2,177,239)(H2,178,247)(H,191,202)(H,192,203)(H,200,250)(H,201,268)(H,204,257)(H,205,265)(H,206,241)(H,207,240)(H,208,263)(H,209,259)(H,210,262)(H,211,253)(H,212,264)(H,213,270)(H,214,269)(H,215,251)(H,216,248)(H,217,258)(H,218,252)(H,219,266)(H,220,272)(H,221,271)(H,222,249)(H,223,260)(H,224,242)(H,225,267)(H,226,256)(H,227,261)(H,228,254)(H,229,255)(H,243,244)(H,245,246)(H4,179,180,193)(H4,181,182,194)(H4,183,184,195)(H4,185,186,196)(H4,187,188,197)(H4,189,190,198)/t94-,95-,96-,97-,98-,99+,100+,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,136-,137-,138-,139-,140-,141-/m0/s1
InChIKeyKPCMKSGMTKORBU-HDWHFSEHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

palm-PrRP31: A Palmitoylated Dual GPR10/NPFF-R2 Agonist for Preclinical Metabolic Research


palm-PrRP31 is a chemically defined, palmitoylated analog of the endogenous neuropeptide prolactin-releasing peptide (PrRP31). This specific lipid modification, a C16 palmitoyl group covalently attached to the N-terminal serine residue, distinguishes it from the native 31-amino acid sequence [1]. As a research tool, palm-PrRP31 is characterized as a potent dual agonist for the anorexigenic G-protein coupled receptors GPR10 (EC50 = 72 ± 6 pM) and NPFF-R2 [2], key mediators in the central regulation of energy homeostasis. Its design and activity are intended to enable investigation of appetite and metabolic pathways in preclinical models following peripheral administration [1].

Why Native PrRP31 or Other Analogs Cannot Simply Substitute for palm-PrRP31 in Preclinical Workflows


Direct substitution of palm-PrRP31 with the unmodified, native PrRP31 peptide is not functionally equivalent for the majority of preclinical research applications. This is due to a fundamental difference in molecular design: native PrRP31 has negligible ability to cross the blood-brain barrier (BBB) and is rapidly degraded in circulation, rendering it ineffective after peripheral (subcutaneous or intraperitoneal) administration, the standard route for most in vivo metabolic studies [1]. In contrast, the palmitoylation of palm-PrRP31 confers significant plasma stability (>24h in rat plasma) and enables it to act centrally after peripheral injection, a critical advantage for longitudinal studies [2]. Furthermore, other lipidated analogs, such as palm11-PrRP31, while sharing the palmitoyl modification, exhibit distinct and quantifiable differences in receptor binding profiles and off-target activities that preclude simple interchangeability [3].

palm-PrRP31 Product-Specific Quantitative Differentiation Evidence: A Comparative Guide


Differential Off-Target Receptor Binding Profile: palm-PrRP31 vs. palm11-PrRP31

Compared to palm11-PrRP31, palm-PrRP31 exhibits a broader and quantifiably higher affinity for several off-target receptors, including the ghrelin receptor, multiple opioid receptors (KOR, MOR, DOR, OPR-L1), and notably, the neuropeptide Y (NPY) Y5 receptor. Specifically, palm-PrRP31 shows a relatively high affinity for the Y5 receptor, a key orexigenic target, whereas palm11-PrRP31's binding is more restricted [1]. The study provides a comprehensive off-target screening panel, indicating that palm-PrRP31 has a higher number of interactions outside its primary targets (GPR10, NPFF-R2, NPFF-R1) [1].

Receptor Binding Off-Target Selectivity Neuropeptide Y Receptors Opioid Receptors

Quantified Increase in Plasma Stability: palm-PrRP31 vs. Native PrRP31

Lipidization with a palmitoyl group confers a dramatic and measurable increase in the plasma stability of PrRP31. While the native PrRP31 peptide is rapidly degraded in circulation, making it unsuitable for peripheral administration, palmitoylated PrRP31 (palm-PrRP31) demonstrates stability for more than 24 hours in rat plasma [1]. This enhanced stability is a direct consequence of the palmitoylation and is a critical prerequisite for its observed in vivo efficacy following subcutaneous or intraperitoneal injection.

Peptide Stability Pharmacokinetics Lipidation In Vivo Half-Life

Quantified In Vivo Efficacy: Body Weight Reduction by palm-PrRP31 vs. Liraglutide

In a preclinical model of obesity, chronic administration of palm-PrRP31 produces a significant reduction in body weight that is quantitatively comparable to the clinically established anti-obesity agent liraglutide. A six-week study in old Wistar-Kyoto (WKY) rats with obesity and glucose intolerance demonstrated that both palm-PrRP31 and liraglutide treatment groups exhibited substantial and similar decreases in body weight compared to controls [1]. This direct comparison provides a benchmark for its in vivo potency.

Anti-Obesity Efficacy Body Weight Food Intake Rodent Models

Differential Signaling Pathway Activation: palm-PrRP31 vs. palm11-PrRP31 at NPFF-R1

When evaluating downstream signaling through the NPFF-R1 receptor, palm-PrRP31 and palm11-PrRP31 exhibit a clear functional divergence. In CHO-K1 cells expressing NPFF-R1, palm-PrRP31 significantly activates multiple pathways, including c-Jun N-terminal kinase (JNK), p38, c-Jun, c-Fos, and CREB [1]. In stark contrast, palm11-PrRP31 does not activate any of these specific pathways (JNK, p38, c-Jun, c-Fos, or CREB) in the same NPFF-R1 expressing cell line [1]. This indicates a distinct signaling bias between the two closely related palmitoylated analogs.

Signaling Bias NPFF-R1 Receptor JNK/p38 Pathway CREB Phosphorylation

Recommended Research Applications for palm-PrRP31 Based on Validated Evidence


Investigating Neuropeptide Y Y5 Receptor Crosstalk in Energy Homeostasis

Given its quantifiably higher affinity for the neuropeptide Y (NPY) Y5 receptor compared to palm11-PrRP31, palm-PrRP31 is the more appropriate tool compound for studies specifically designed to probe the functional interactions between the PrRP/NPFF and NPY systems [1]. This scenario is ideal for research aiming to map the complex neuronal circuits and receptor-level crosstalk that regulate appetite and body weight.

Longitudinal In Vivo Studies Requiring Peripheral Administration

The >24-hour stability of palm-PrRP31 in rat plasma, a direct result of its palmitoylation, enables its use in chronic, repeated-dosing paradigms via peripheral routes (subcutaneous or intraperitoneal) that are common in preclinical obesity and metabolic research [1]. This is a fundamental advantage over the native PrRP31 peptide, which lacks this stability and is unsuitable for such studies, making palm-PrRP31 the only viable PrRP-based option for these experimental designs.

Benchmarking Novel Anti-Obesity Compounds Against a Validated Comparator

The demonstrated in vivo efficacy of palm-PrRP31, which produces a reduction in body weight comparable to the GLP-1 agonist liraglutide in a validated rodent model of obesity, provides a solid, quantitative benchmark for research programs developing novel anti-obesity agents [1]. This allows for direct, side-by-side comparison of efficacy, offering a valuable reference point for evaluating new chemical entities or therapeutic modalities.

Dissecting NPFF-R1-Mediated Signaling Pathways

The distinct and documented ability of palm-PrRP31 to activate NPFF-R1 downstream effectors (JNK, p38, c-Jun, c-Fos, CREB), which palm11-PrRP31 does not, makes it an essential tool for delineating the specific cellular and physiological consequences of engaging this particular receptor [1]. Researchers investigating the role of NPFF-R1 in stress response, analgesia, or neuroinflammation will find this signaling bias to be a critical experimental differentiator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for palm-PrRP31

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.